2,3-Dimethoxypentan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2,3-dimethoxypentan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-6(9-2)7(5-8)10-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
AYEKGFJVJJRHFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CN)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dimethoxypentan 1 Amine
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 2,3-Dimethoxypentan-1-amine, several disconnection strategies can be envisioned, primarily focusing on the carbon-nitrogen and carbon-carbon bonds.
A primary disconnection can be made at the C1-N bond, suggesting a synthetic route involving the amination of a suitable pentane (B18724) derivative. This leads to a precursor such as a 2,3-dimethoxypentanal or a related electrophile. Another key disconnection is between C1 and C2, which could arise from the addition of a one-carbon nucleophile to a 1,2-dimethoxybutanal derivative.
Further disconnection of the ether functionalities (C-O bonds) would lead back to a pentane-1,2,3-triol derivative, which could be selectively methylated. A C-C bond disconnection between C3 and C4 simplifies the carbon skeleton, suggesting a convergent synthesis from smaller fragments.
Table 1: Key Disconnection Approaches for this compound
| Disconnection Bond | Precursor 1 | Precursor 2 | Synthetic Strategy |
| C1-N | 2,3-Dimethoxypentan-1-ol (or corresponding aldehyde/halide) | Ammonia or an ammonia equivalent | Reductive amination, Nucleophilic substitution |
| C2-C3 | 2-Methoxypropanal | 3-Carbon nucleophile | Aldol-type reaction followed by modifications |
| O-CH3 | 2,3-Dihydroxypentan-1-amine (protected) | Methylating agent | Williamson ether synthesis |
These retrosynthetic pathways provide a roadmap for developing various synthetic strategies, including the enantioselective approaches discussed below.
Enantioselective Synthesis Approaches
Achieving the desired stereochemistry at the C2 and C3 positions is a critical challenge in the synthesis of this compound. Enantioselective methods are employed to control the formation of these stereocenters.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be employed.
The synthesis could commence with the acylation of a chiral oxazolidinone with propionyl chloride. Subsequent asymmetric aldol condensation with methoxyacetaldehyde would set the stereocenter at C3. After methylation of the resulting hydroxyl group, the auxiliary can be cleaved to afford the corresponding chiral carboxylic acid, which can then be converted to the target amine.
Table 2: Hypothetical Chiral Auxiliary-Mediated Synthesis of a Key Intermediate
| Step | Reaction | Reagents and Conditions | Expected Diastereomeric Ratio |
| 1 | Acylation | Propionyl chloride, n-BuLi, THF, -78 °C | N/A |
| 2 | Asymmetric Aldol Condensation | Methoxyacetaldehyde, TiCl4, DIPEA, -78 °C to 0 °C | >95:5 |
| 3 | Methylation | NaH, CH3I, THF, 0 °C | N/A |
| 4 | Auxiliary Cleavage | LiBH4, H2O, THF, 0 °C | N/A |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. A potential strategy for this compound involves the catalytic asymmetric reduction of an imine or a related C=N bond-containing precursor. For instance, a 2,3-dimethoxypentan-1-imine could be synthesized and then subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand.
Alternatively, an asymmetric aminohydroxylation of a pent-1-ene derivative could establish the C1 amino and C2 hydroxyl groups simultaneously with high enantioselectivity. Subsequent methylation of the hydroxyl groups would lead to the target compound.
In a diastereoselective approach, one stereocenter is established first, which then directs the stereochemical outcome of the formation of the second stereocenter. A plausible route could start from a chiral starting material, such as (R)- or (S)-2-hydroxypropionaldehyde. Reaction with a suitable two-carbon nucleophile, followed by methylation and conversion of the aldehyde to an amine, would yield the desired product.
Another diastereoselective strategy involves the Sharpless asymmetric dihydroxylation of pent-2-en-1-ol. This would create a diol with defined stereochemistry at C2 and C3. Subsequent methylation of the diols and conversion of the primary alcohol to an amine would complete the synthesis.
Chemoenzymatic and Biocatalytic Routes
Biocatalysis and chemoenzymatic methods are increasingly utilized for the synthesis of chiral compounds due to their high selectivity and mild reaction conditions. For this compound, an enzymatic kinetic resolution of a racemic mixture of a precursor, such as 2,3-dimethoxypentan-1-ol, could be employed. Lipases are commonly used for the selective acylation of one enantiomer, allowing for the separation of the two.
Transaminases are another class of enzymes that could be applied for the direct conversion of a ketone precursor, 2,3-dimethoxypentan-1-one, into the corresponding amine with high enantiopurity. The selection of the appropriate transaminase and amine donor is crucial for the success of this transformation.
Table 3: Potential Biocatalytic Transformations
| Enzyme Class | Substrate | Transformation | Potential Advantage |
| Lipase | Racemic 2,3-dimethoxypentan-1-ol | Kinetic Resolution via Acylation | High enantioselectivity |
| Transaminase | 2,3-Dimethoxypentan-1-one | Asymmetric Amination | Direct conversion to the amine |
| Alcohol Dehydrogenase | 2,3-Dimethoxypentanal | Asymmetric Reduction | Access to a chiral alcohol precursor |
Novel Synthetic Route Development and Optimization
The development of novel synthetic routes often focuses on improving efficiency, reducing the number of steps, and utilizing more sustainable reagents. A potential novel approach for this compound could involve a one-pot, multi-component reaction. For example, a reaction involving an ethyl Grignard reagent, a protected glycoaldehyde, and a chiral amine-derived catalyst could potentially assemble the carbon skeleton and set the stereocenters in a single step.
Optimization of any proposed synthetic route would involve screening various catalysts, solvents, and reaction conditions to maximize yield and stereoselectivity. For instance, in a chiral auxiliary-mediated approach, different auxiliaries and Lewis acids could be tested. In a catalytic approach, a library of chiral ligands could be screened to find the optimal catalyst for the desired transformation. The use of design of experiments (DoE) methodologies can systematically explore the reaction parameter space to identify optimal conditions efficiently.
Lack of Publicly Available
A comprehensive search of scientific databases and literature has revealed no specific, documented synthetic methodologies for the chemical compound This compound . Consequently, a detailed article on its synthesis, including a comparative analysis of efficiency and stereocontrol as per the requested outline, cannot be generated at this time.
The absence of published research on the synthesis of this particular compound means that there is no data available to create an accurate and informative article that adheres to the specified requirements. Any attempt to do so would be speculative and would not be based on established scientific findings.
Therefore, the following sections of the requested article cannot be provided:
Comparative Analysis of Synthetic Efficiency and Stereocontrol
It is important in scientific writing to rely on verified and published data to ensure accuracy and reliability. Without primary or secondary sources detailing the synthesis of this compound, any discussion on the topic would be hypothetical and would not meet the standards of a professional, authoritative article.
Stereochemical Investigations and Elucidation
Conformational Analysis and Stereoelectronic Effects
Conformational analysis examines the different spatial arrangements of a molecule that result from rotation around single bonds. csus.eduslideshare.net For an acyclic molecule like 2,3-Dimethoxypentan-1-amine, numerous conformations are possible, each with a different energy level. The most stable conformation is the one that minimizes steric and electronic repulsions. britannica.com
Computational Modeling: Techniques like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are used to calculate the energies of different conformations. researchgate.net This allows for the identification of the lowest-energy (most stable) conformers and the energy barriers between them. upenn.edu
NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can provide information about the proximity of different atoms in the molecule, helping to validate the computationally predicted preferred conformations in solution.
Enantiomeric Excess and Diastereomeric Purity Assessment Techniques
When synthesizing a chiral compound like this compound, a mixture of stereoisomers is often produced. It is crucial to determine the enantiomeric excess (ee) and diastereomeric excess (de) of the product. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is passed through a column containing a chiral stationary phase (CSP). The different stereoisomers interact differently with the CSP, causing them to separate and elute at different times. nih.gov The area under each peak in the resulting chromatogram is proportional to the amount of that stereoisomer in the mixture. nih.gov
Chiral Gas Chromatography (GC): Similar to HPLC, this technique uses a capillary column with a chiral stationary phase to separate volatile enantiomers and diastereomers.
NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents: The addition of a chiral shift reagent (often a lanthanide complex) or a chiral solvating agent can induce chemical shift differences between the signals of enantiomers in the NMR spectrum, allowing for their quantification. thieme-connect.de
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the ee of a sample if the CD spectrum of the pure enantiomer is known. nih.gov The magnitude of the CD signal is directly proportional to the enantiomeric excess. nih.gov
The following table outlines common techniques for purity assessment:
| Technique | Principle | Application |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase leading to separation. nih.gov | Quantification of all stereoisomers in a mixture. |
| NMR with Chiral Additives | Induction of diastereomeric environments causing spectral separation of enantiomers. thieme-connect.de | Determination of enantiomeric ratio. |
| Circular Dichroism (CD) | Differential absorption of polarized light, with signal strength related to ee. nih.gov | Measurement of enantiomeric excess. nih.gov |
Impact of Stereoisomerism on Reactivity Profiles
The different stereoisomers of this compound are expected to exhibit distinct reactivity profiles, particularly in reactions involving other chiral molecules or catalysts.
Enzyme-Catalyzed Reactions: In biological systems or biocatalytic processes, enzymes, which are themselves chiral, will typically interact preferentially with only one enantiomer or diastereomer of the substrate. For example, an amine dehydrogenase might selectively oxidize one specific stereoisomer of this compound.
Asymmetric Synthesis: When used as a reactant or a chiral ligand in asymmetric synthesis, the stereochemistry of the amine will dictate the stereochemical outcome of the reaction. The spatial arrangement of the methoxy (B1213986) and ethyl groups around the chiral centers creates a specific chiral environment that can influence the approach of reactants to a catalyst's active site. nih.gov
Intramolecular Reactions: The relative positions of the functional groups in different diastereomers can affect the rates of intramolecular reactions. For example, if the amine and one of the methoxy groups were to participate in a cyclization reaction, the diastereomer where these groups are positioned for an easier ring closure would react faster. The conformational preferences of each stereoisomer play a direct role in determining the feasibility and rate of such reactions. cdnsciencepub.com
Chemical Transformations and Derivatization Studies of 2,3 Dimethoxypentan 1 Amine
Reactivity of the Primary Amine Moiety
The primary amine group in 2,3-Dimethoxypentan-1-amine serves as a key site for a variety of chemical modifications, including nucleophilic acyl substitution, functionalization, and reductive amination pathways.
Nucleophilic Acyl Substitution Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in nucleophilic acyl substitution reactions with various acylating agents. masterorganicchemistry.comuomustansiriyah.edu.iq This class of reactions involves the attack of the amine on the electrophilic carbonyl carbon of an acyl compound, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group and form a stable amide product. uomustansiriyah.edu.iqlibretexts.org
Common acylating agents that react with this compound include acid chlorides, acid anhydrides, and esters. The general mechanism for these reactions involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of the leaving group. youtube.comlibretexts.org
Reaction with Acid Chlorides: The reaction with acid chlorides is typically rapid and exothermic, often requiring a base to neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iqlibretexts.org
Reaction with Acid Anhydrides: Acid anhydrides react similarly to acid chlorides, though generally at a slower rate, to produce amides and a carboxylic acid.
Reaction with Esters: The reaction with esters to form amides, known as aminolysis, is generally slower than with acid chlorides or anhydrides and may require heating.
| Acylating Agent | Product | Reaction Conditions |
| Acetyl Chloride | N-(2,3-dimethoxypentan-1-yl)acetamide | Inert solvent, base (e.g., pyridine) |
| Acetic Anhydride (B1165640) | N-(2,3-dimethoxypentan-1-yl)acetamide | Heat may be required |
| Ethyl Acetate | N-(2,3-dimethoxypentan-1-yl)acetamide | Prolonged heating |
This table presents illustrative data based on general principles of nucleophilic acyl substitution reactions.
Amine-Based Functionalization and Heterocyclic Annulation
The primary amine of this compound can be utilized as a synthetic handle for the introduction of various functional groups and for the construction of heterocyclic rings. These transformations are crucial for modifying the compound's physicochemical properties and for creating more complex molecular architectures.
Functionalization reactions can include reactions with sulfonyl chlorides to form sulfonamides, a reaction that is also the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. msu.edumsu.edu
Heterocyclic annulation involves the reaction of the primary amine with bifunctional electrophiles to form cyclic structures. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring after cyclization and dehydration.
| Reagent | Product Type |
| Benzenesulfonyl Chloride | Sulfonamide |
| 2,4-Pentanedione | Pyrrole derivative |
| Diethyl Malonate | Pyrimidine derivative |
This table provides examples of potential functionalization and annulation reactions based on the known reactivity of primary amines.
Reductive Amination and Alkylation Pathways
Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is a key transformation for the primary amine of this compound. msu.ruorganic-chemistry.org This reaction involves the initial formation of an imine or Schiff base through the condensation of the amine with an aldehyde or ketone, followed by the reduction of the imine intermediate to the corresponding secondary or tertiary amine. sigmaaldrich.comyoutube.com
Commonly used reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). sigmaaldrich.com The choice of reducing agent can be critical for the success and selectivity of the reaction.
Direct alkylation of the primary amine with alkyl halides can also be achieved, but this method often suffers from a lack of selectivity, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the product amine also being nucleophilic. libretexts.orglibretexts.org
| Carbonyl Compound | Reducing Agent | Product |
| Acetone | Sodium Cyanoborohydride | N-isopropyl-2,3-dimethoxypentan-1-amine |
| Benzaldehyde | Sodium Triacetoxyborohydride | N-benzyl-2,3-dimethoxypentan-1-amine |
| Cyclohexanone | Sodium Borohydride | N-cyclohexyl-2,3-dimethoxypentan-1-amine |
This table illustrates potential products from the reductive amination of this compound with various carbonyl compounds.
Transformations Involving the Methoxy (B1213986) Groups
The two methoxy groups in this compound are generally stable ether linkages. However, under specific conditions, they can undergo cleavage or influence the stereochemical outcome of nearby reactions.
Cleavage and Modification of Ether Linkages
The cleavage of the ether bonds in the methoxy groups typically requires harsh reaction conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.com The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orgyoutube.com
For the methoxy groups in this compound, which are attached to secondary carbons, the cleavage would likely proceed through an Sₙ2 mechanism. This involves protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack of the halide ion on the methyl carbon, displacing a diol. masterorganicchemistry.comkhanacademy.org
This table shows the expected products from the cleavage of the methoxy groups under strong acidic or Lewis acidic conditions.
Stereodirecting Effects of Alkoxy Substituents
The alkoxy (methoxy) groups at the C2 and C3 positions can exert significant stereodirecting effects in reactions involving adjacent chiral centers. This influence arises from both steric and electronic factors. The lone pair of electrons on the oxygen atoms can coordinate with reagents, and the steric bulk of the methoxy groups can block certain trajectories of attack.
In reactions such as chelation-controlled additions to a nearby carbonyl group (if one were introduced through derivatization), the methoxy groups could direct the stereochemical outcome of the reaction by forming a cyclic intermediate with a metal catalyst. This directing effect is a common strategy in asymmetric synthesis to achieve high levels of stereoselectivity. The electronic effect of the substituents can also influence the chemical shifts in NMR spectroscopy. mdpi.com
| Reaction Type | Potential Stereodirecting Influence |
| Chelation-controlled reduction of a ketone at C1 | The methoxy groups could coordinate with the reducing agent, leading to preferential formation of one diastereomer. |
| Epoxidation of a double bond introduced into the pentyl chain | The methoxy groups could direct the epoxidizing agent to one face of the double bond. |
This table provides hypothetical examples of how the alkoxy groups could influence the stereochemistry of reactions on a modified this compound backbone.
Regioselective and Chemoselective Reaction Pathways
The presence of a primary amine and two methoxy groups on a flexible pentyl chain in this compound suggests a rich and varied reactivity profile. The key to unlocking its synthetic potential lies in controlling the regioselectivity and chemoselectivity of its transformations.
The primary amine functionality is the most prominent reactive site, susceptible to a wide array of reactions typical for such groups. These include N-alkylation, N-acylation, and reactions with carbonyl compounds to form imines or enamines. libretexts.org The challenge in achieving selectivity arises from the potential for the neighboring methoxy groups to influence the reactivity of the amine through steric hindrance or by acting as coordinating sites for reagents.
Table 1: Predicted Regioselective and Chemoselective Reactions of this compound
| Reaction Type | Reagent/Catalyst | Predicted Major Product | Rationale for Selectivity |
| N-Acylation | Acyl chloride, Pyridine | N-(2,3-dimethoxypentan-1-yl)amide | The primary amine is the most nucleophilic site. |
| N-Alkylation | Alkyl halide, Weak base | Mono-alkylated amine | Control of stoichiometry can favor mono-alkylation. |
| Imine Formation | Aldehyde or Ketone, Acid catalyst | Schiff base | The primary amine readily condenses with carbonyls. libretexts.org |
| Reductive Amination | Carbonyl compound, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary amine | Chemoselective reduction of the in situ formed imine. |
| Michael Addition | α,β-Unsaturated carbonyl compound | β-Amino carbonyl compound | The amine acts as a nucleophile in a conjugate addition. |
This table is based on theoretical predictions and general principles of organic reactivity, as specific experimental data for this compound is not available.
Controlling regioselectivity would be crucial in reactions involving the carbon backbone. For instance, selective deprotonation at a specific carbon atom would be challenging due to the similar electronic environments of the methylene (B1212753) and methine protons. However, the presence of the oxygen atoms might direct certain metal-catalyzed C-H activation reactions to adjacent positions.
Chemoselectivity would be paramount when employing reagents that could potentially react with both the amine and the methoxy groups. For example, strong Lewis acids might coordinate to the oxygen atoms of the methoxy groups, potentially leading to ether cleavage under harsh conditions. Therefore, milder reaction conditions would likely be necessary to preserve the integrity of the methoxy groups during transformations targeting the amine.
Synthesis of Advanced Synthetic Intermediates and Precursors
The structure of this compound makes it a potentially valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds and functionalized aliphatic chains.
Derivatization of the primary amine opens a gateway to a multitude of advanced intermediates. For instance, conversion of the amine to an azide (B81097) or a diazonium salt would allow for the introduction of a wide range of other functional groups. Acylation of the amine with bifunctional reagents could be employed to append linkers or other reactive handles, transforming the molecule into a versatile precursor for combinatorial chemistry or materials science applications.
Table 2: Potential Advanced Synthetic Intermediates from this compound
| Intermediate Type | Synthetic Strategy | Potential Applications |
| N-Protected Amine | Reaction with protecting groups (e.g., Boc, Cbz) | Orthogonal synthesis, allowing for selective reaction at other sites. |
| Isocyanate/Isothiocyanate | Reaction with phosgene (B1210022) or thiophosgene (B130339) analogs | Precursors for ureas, thioureas, and carbamates. |
| Sulfonamide | Reaction with sulfonyl chlorides | Synthesis of biologically active compounds. |
| Pyrrole or other N-Heterocycles | Paal-Knorr synthesis with a 1,4-dicarbonyl compound | Building blocks for pharmaceuticals and functional materials. |
| Oxazolidinone | Reaction with phosgene followed by intramolecular cyclization | Chiral auxiliaries and precursors for asymmetric synthesis. |
This table outlines hypothetical synthetic pathways, as direct experimental evidence for these transformations with this compound is not documented.
The synthesis of heterocyclic structures from this compound is a particularly promising avenue. For example, intramolecular cyclization reactions could be envisioned if the pentyl chain is further functionalized. Condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of various five- or six-membered nitrogen-containing rings. The stereocenters at the 2- and 3-positions of the pentyl chain could also be leveraged to synthesize chiral heterocyclic systems, which are of significant interest in medicinal chemistry.
Applications of 2,3 Dimethoxypentan 1 Amine As a Chiral Building Block and Ligand Precursor
Utilization in Asymmetric Total Synthesis of Natural Products
No instances of 2,3-Dimethoxypentan-1-amine being utilized as a chiral building block in the asymmetric total synthesis of natural products have been documented in the reviewed scientific literature. While the asymmetric synthesis of natural products is a broad and active area of research, this specific compound does not appear to be a commonly used starting material or intermediate.
Role in the Synthesis of Pharmacologically Active Molecules
There is no available information to suggest that this compound plays a role in the synthesis of pharmacologically active molecules. Searches for its inclusion as a precursor or intermediate in the development of pharmaceuticals did not yield any relevant results.
Design and Synthesis of Chiral Ligands for Transition Metal Catalysis
No literature was found describing the use of this compound in the design and synthesis of chiral ligands for transition metal catalysis. This includes its potential application as a backbone or coordinating group in such ligands.
There are no documented examples of phosphine-amine ligands being synthesized from this compound.
No research was identified that details the formation of chiral Schiff base complexes derived from the condensation of this compound with carbonyl compounds.
Application as a Chiral Auxiliary in Diastereoselective Reactions
The application of this compound as a chiral auxiliary to control stereochemistry in diastereoselective reactions has not been reported in the scientific literature.
Mediation of Enantioselective Transformations
No evidence was found to suggest that this compound or its derivatives are used to mediate enantioselective transformations, either as a catalyst or as a chiral resolving agent.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Conformational Preferences
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. 2,3-Dimethoxypentan-1-amine possesses several rotatable bonds, leading to a complex potential energy surface (PES) with numerous possible conformations (conformers). Identifying the low-energy conformers is the first step in any thorough computational analysis.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the workhorse for this type of investigation. A typical approach involves a systematic scan of the PES by rotating key dihedral angles. The energies of the resulting structures are calculated to identify local minima. These minima are then subjected to full geometry optimization and frequency calculations to confirm they are true energy minima and to obtain their thermodynamic properties, including zero-point vibrational energies (ZPVE). acs.orgnih.govnih.gov High-level methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster [CCSD(T)] can be used for more accurate energy calculations on the most stable conformers. acs.orgnih.gov
Hypothetical Data Table for Conformational Analysis of (2R,3R)-2,3-Dimethoxypentan-1-amine
Method: DFT (B3LYP/6-311+G(d,p))
| Conformer ID | Key Dihedral Angles (C1-C2-C3-C4) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) at 298.15 K |
|---|---|---|---|---|
| Conf-1 | -65.8° | 0.00 | 0.00 | 65.2 |
| Conf-2 | 178.5° | 0.85 | 0.92 | 19.8 |
| Conf-3 | 62.3° | 1.54 | 1.68 | 6.5 |
| Conf-4 | -175.1° | 2.10 | 2.25 | 3.1 |
| Conf-5 | -98.2° | 2.89 | 3.01 | 1.4 |
Electronic Structure Analysis and Reactivity Prediction
Once the stable conformers are identified, their electronic structure can be analyzed to predict reactivity. Frontier Molecular Orbital (FMO) theory is a key concept here. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how the molecule interacts with other chemical species. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.com Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the lone pairs on the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com
Hypothetical Data Table for Reactivity Descriptors
Method: DFT (B3LYP/6-311+G(d,p))
| Parameter | Value (eV) | Description |
|---|---|---|
| E(HOMO) | -5.89 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | 1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 7.14 | Indicator of chemical stability |
| Ionization Potential (IP) | 5.89 | Energy required to remove an electron |
| Electron Affinity (EA) | -1.25 | Energy released when an electron is added |
| Global Hardness (η) | 3.57 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.15 | Propensity to accept electrons |
Mechanistic Studies of this compound-Mediated Reactions
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. acs.orgacs.org For a hypothetical reaction involving this compound, such as an acylation at the amine group, DFT calculations can be used to map out the entire reaction pathway.
This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. acs.org Frequency calculations are used to verify the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The Intrinsic Reaction Coordinate (IRC) method can then be used to follow the path from the transition state down to the reactants and products, confirming that the located TS connects the desired species. acs.org The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. aip.org
Molecular Dynamics Simulations for Solvent Effects on Conformation and Reactivity
Quantum chemical calculations are typically performed in the gas phase, but most chemical reactions occur in solution. The solvent can have a profound effect on the conformation and reactivity of a molecule. mdpi.com Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ulisboa.pt
In an MD simulation, the system (this compound surrounded by solvent molecules) is allowed to evolve over time according to the laws of classical mechanics. The interactions between atoms are described by a force field. nih.gov MD simulations can reveal how the solvent influences the conformational equilibrium by stabilizing certain conformers through interactions like hydrogen bonding. nih.gov They can also be used to calculate the potential of mean force (PMF) along a reaction coordinate, providing insight into the free energy profile of a reaction in solution and how the solvent affects the activation barrier. researchgate.net
Prediction of Spectroscopic Signatures (methodological focus)
Computational methods are highly effective at predicting spectroscopic properties, which can be invaluable for identifying and characterizing a molecule.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. Since chemical shifts are highly sensitive to molecular conformation, calculating them for each low-energy conformer and then averaging them based on their Boltzmann population often leads to excellent agreement with experimental spectra. springernature.com
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to atomic positions. These calculations are a standard output of frequency analyses performed after geometry optimization. The calculated frequencies are often systematically scaled by an empirical factor to account for anharmonicity and other method-dependent errors.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max). researchgate.net
Hypothetical Data Table for Predicted Vibrational Frequencies
Method: DFT (B3LYP/6-311+G(d,p)), Scaled Frequencies
| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
|---|---|---|
| 3358 | 25.4 | N-H symmetric stretch |
| 3305 | 18.9 | N-H asymmetric stretch |
| 2975 | 115.8 | C-H stretch (alkyl) |
| 2830 | 88.2 | C-H stretch (methoxy) |
| 1595 | 35.1 | N-H scissoring (bend) |
| 1460 | 62.7 | CH₂/CH₃ deformation |
| 1115 | 210.5 | C-O-C stretch (ether) |
Advanced Analytical Methodologies for Compound Characterization Focus on Methods, Not Data
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are indispensable for the separation of enantiomers and diastereomers of chiral compounds and for evaluating the purity of the synthesized or isolated substance.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of the stereoisomers of 2,3-Dimethoxypentan-1-amine. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govmdpi.com These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment where enantiomers can form transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol (B130326) or ethanol), is critical for achieving optimal separation. nih.gov The addition of a small amount of a basic modifier, like diethylamine, can improve peak shape and resolution for amine compounds. mdpi.com
Table 1: Representative Chiral HPLC Columns for Primary Amine Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle |
| Polysaccharide-based (Cellulose) | Chiralcel® OD, Chiralpak® AD | Formation of transient diastereomeric complexes through hydrogen bonding and steric interactions. |
| Polysaccharide-based (Amylose) | Chiralpak® AS | Similar to cellulose-based CSPs, offering complementary selectivity. |
| Cyclodextrin-based | Cyclobond™ | Inclusion complexation where the enantiomer fits differently into the chiral cavity of the cyclodextrin (B1172386). researchgate.net |
| Crown Ether-based | Crownpak® | Primarily used for the separation of primary amines through complexation with the crown ether cavity. |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase is another effective method for the enantiomeric separation of volatile chiral compounds. For a compound like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance. nih.govresearchgate.net Common derivatizing agents for primary amines include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents. nih.govwiley.com
The most common chiral stationary phases for GC are based on modified cyclodextrins. wiley.com These cyclodextrin derivatives are dissolved in a polysiloxane liquid phase and coated onto a fused silica capillary column. The chiral recognition mechanism involves the formation of temporary inclusion complexes between the derivatized enantiomers and the chiral cyclodextrin cavity. The stability of these complexes differs for each enantiomer, leading to their separation. The operating conditions, such as the temperature program and carrier gas flow rate, must be carefully optimized to achieve baseline separation.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of this compound and for providing detailed information about its stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the complete structural assignment of this compound.
¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the protons of the methyl groups, methoxy (B1213986) groups, the methylene (B1212753) group adjacent to the amine, and the methine protons.
¹³C NMR: This experiment provides information about the number of different types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to establish the sequence of protons in the pentane (B18724) chain. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting the methoxy groups to the pentane backbone. researchgate.net
To distinguish between diastereomers, NMR can be utilized. The different spatial arrangement of the substituents in diastereomers results in slightly different chemical shifts and coupling constants for their respective nuclei. For enantiomeric analysis, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR.
Table 2: Predicted ¹H and ¹³C NMR Data Interpretation for this compound (Illustrative)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C1 (-CH₂NH₂) | ~2.7-2.9 | ~45-50 | H1 to C2, C3 |
| C2 (-CH(OCH₃)-) | ~3.2-3.4 | ~80-85 | H2 to C1, C3, C4, OCH₃ |
| C3 (-CH(OCH₃)-) | ~3.0-3.2 | ~82-87 | H3 to C2, C4, C5, OCH₃ |
| C4 (-CH₂-) | ~1.4-1.6 | ~25-30 | H4 to C2, C3, C5 |
| C5 (-CH₃) | ~0.9-1.0 | ~10-15 | H5 to C3, C4 |
| 2-OCH₃ | ~3.3-3.5 | ~55-60 | H(OCH₃) to C2 |
| 3-OCH₃ | ~3.3-3.5 | ~55-60 | H(OCH₃) to C3 |
Mass Spectrometry (MS) Fragmentation Analysis Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern. For this compound, Electron Ionization (EI) would likely be used. The molecular ion peak (M⁺) would confirm the molecular weight.
The fragmentation of primary amines is characterized by alpha-cleavage, which is the cleavage of the bond between the carbon atom bearing the amino group and the adjacent carbon atom. This results in the formation of a stable iminium cation. For this compound, the base peak would be expected at m/z 30, corresponding to [CH₂=NH₂]⁺. Other significant fragmentation pathways would involve the loss of methoxy groups and cleavage of the pentane chain. A related compound, 2,3-Dimethoxypentan-1-ol, shows characteristic fragmentation that can provide insights into the expected fragmentation of the amine analogue. spectrabase.com
Table 3: Plausible Mass Spectrometry Fragmentation for this compound (EI-MS)
| m/z | Plausible Fragment Ion | Fragmentation Pathway |
| 147 | [M]⁺ | Molecular Ion |
| 116 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 88 | [CH(OCH₃)CH₂NH₂]⁺ | Cleavage of C3-C4 bond |
| 72 | [CH(OCH₃)CH=NH₂]⁺ | Alpha-cleavage with rearrangement |
| 58 | [CH₂CH=NH₂]⁺ | Cleavage of C2-C3 bond with rearrangement |
| 45 | [CH₂OCH₃]⁺ | Cleavage of C2-C3 bond |
| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage (likely base peak) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
For this compound, the key characteristic vibrations would be:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.
C-N stretching: This vibration for aliphatic amines is typically observed in the 1020-1250 cm⁻¹ region.
N-H bending: A scissoring vibration for the -NH₂ group is expected around 1590-1650 cm⁻¹.
C-O stretching: Strong bands corresponding to the two C-O-C ether linkages would be present in the 1070-1150 cm⁻¹ region.
C-H stretching: Bands for the aliphatic C-H bonds will be observed in the 2850-3000 cm⁻¹ region.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a novel compound such as this compound, this method would be indispensable for unambiguously establishing its molecular structure, including bond lengths, bond angles, and stereochemistry.
The methodology first requires the growth of a suitable single crystal of this compound, which can be a challenging step. nih.gov Once a high-quality crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov The intensities and positions of these spots are meticulously recorded by a detector.
This diffraction data is then processed to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. For this compound, this would confirm the connectivity of the pentyl chain, the positions of the two methoxy groups at the C2 and C3 positions, and the location of the amine group at the C1 position. Crucially, as this compound is a chiral molecule, X-ray crystallography of a single enantiomer can determine its absolute configuration.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the crystal lattice. |
| Space Group | The space group would provide more detailed information about the symmetry elements within the crystal. |
| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | A list of the x, y, and z coordinates for each atom in the molecule within the unit cell. |
Future Directions and Emerging Research Opportunities
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For a compound like 2,3-Dimethoxypentan-1-amine, this would involve moving away from traditional multi-step syntheses that often require harsh reagents and generate significant waste. Future research could focus on biocatalytic routes, which have gained attention as a sustainable alternative for producing chiral amines. These methods offer high enantioselectivity under mild reaction conditions. Another avenue is the use of catalytic asymmetric hydrogenation, which is considered a "green" strategy due to its excellent atom economy and minimal waste generation.
Key areas for development in the synthesis of this compound include:
Biocatalysis: Employing enzymes such as transaminases to facilitate the stereoselective synthesis of the target amine.
Asymmetric Hydrogenation: Utilizing transition metal catalysts with chiral ligands for the direct and efficient production of the enantiomerically pure amine.
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical sources.
Expansion of Asymmetric Applications in Catalysis and Total Synthesis
Chiral amines are valuable as resolving agents, chiral auxiliaries, and building blocks in the asymmetric synthesis of complex molecules. yale.edu this compound, with its specific stereochemical structure, could be a candidate for similar applications. Future research would likely explore its efficacy as a ligand for transition metal catalysts or as an organocatalyst in its own right.
Potential applications to be investigated include:
Asymmetric Catalysis: Use as a chiral ligand in metal-catalyzed reactions to induce stereoselectivity.
Organocatalysis: Employment as a catalyst in metal-free reactions, a rapidly growing field in organic synthesis.
Total Synthesis: Incorporation as a key building block in the synthesis of natural products and pharmaceutical agents. yale.edu
Exploration of Novel Derivatives with Enhanced Stereocontrol
The functional groups of this compound (amine and two methoxy (B1213986) groups) offer sites for chemical modification. The synthesis and evaluation of novel derivatives could lead to compounds with improved properties for specific applications. For instance, modifying the structure could enhance its ability to control the stereochemical outcome of a reaction.
Research in this area could involve:
Synthesis of Analogs: Creating a library of related compounds with varied substituents to study structure-activity relationships.
Enhanced Catalytic Performance: Fine-tuning the structure to improve its effectiveness as a chiral ligand or organocatalyst.
Pharmacological Screening: Investigating the biological activity of new derivatives as potential therapeutic agents.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and the ability to handle hazardous intermediates. mdpi.com The development of a continuous flow process for the synthesis of this compound could streamline its production. Automated platforms can further accelerate the optimization of reaction conditions and the synthesis of derivatives.
Future work in this domain could focus on:
Development of a Continuous Flow Synthesis: Designing a robust and efficient flow process for the production of this compound.
Automated Optimization: Utilizing automated systems to rapidly screen catalysts, solvents, and other reaction parameters.
Library Synthesis: Employing automated platforms to generate a diverse library of derivatives for further study.
Computational Design of Functionalized Analogs for Specific Reactivity
Computational chemistry has become a powerful tool in modern drug discovery and materials science. mdpi.com In the context of this compound, computational modeling could be used to predict the properties of novel derivatives and guide their synthesis. This in silico approach can save significant time and resources by prioritizing the most promising candidates for experimental investigation.
Potential computational studies include:
Molecular Docking: Simulating the interaction of this compound derivatives with biological targets to identify potential drug candidates.
Catalyst Design: Modeling the performance of new derivatives as chiral ligands or organocatalysts to predict their stereoselectivity.
Predictive Modeling: Using quantum mechanical calculations to understand the reactivity and stability of designed analogs.
Potential for Material Science Applications (e.g., as monomers for chiral polymers)
Chiral molecules are increasingly being explored for their use in advanced materials. Chiral polymers, for example, can exhibit unique optical and mechanical properties. This compound could potentially serve as a chiral monomer for the synthesis of novel polymers. The presence of the amine group allows for polymerization through various chemical reactions.
Areas for future exploration in material science include:
Polymer Synthesis: Investigating the polymerization of this compound to create new chiral polymers.
Material Characterization: Studying the properties of these new materials, such as their chiroptical behavior and thermal stability.
Advanced Applications: Exploring the use of these chiral polymers in areas such as enantioselective separations, chiral sensors, and stereoselective catalysis.
Q & A
Q. What are the recommended methods for synthesizing 2,3-Dimethoxypentan-1-amine in a laboratory setting?
Answer: Synthesis typically involves reductive amination or alkylation of a precursor amine with methoxy-substituted alkyl halides. Key steps include:
- Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amine protection) to prevent undesired side reactions during methoxylation .
- Purification via column chromatography or fractional distillation to isolate the product from byproducts.
- Safety protocols : Use inert atmospheres (N₂/Ar) and fume hoods to handle volatile intermediates, as emphasized in safety guidelines for similar amines .
Example Workflow Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Pentan-1-amine, methoxyalkyl halide | Alkylation |
| 2 | NaBH₄ or LiAlH₄ | Reduction |
| 3 | Column chromatography (SiO₂, hexane/EtOAc) | Purification |
Q. How should researchers safely handle this compound given its potential hazards?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for structurally similar amines .
- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks.
- Waste disposal : Segregate chemical waste and consult certified agencies for disposal, per guidelines for amine byproducts .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
Answer:
- Chiral catalysts : Use enantioselective catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation steps to favor desired stereoisomers.
- Chromatography : Chiral HPLC or supercritical fluid chromatography (SFC) to resolve enantiomers, as demonstrated for structurally related amines .
- Monitoring : Circular dichroism (CD) spectroscopy to track stereochemical integrity during synthesis.
Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?
Answer:
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (using software like Gaussian or ORCA) to identify discrepancies due to solvent effects or conformational flexibility .
- Advanced NMR techniques : 2D NMR (e.g., HSQC, HMBC) to unambiguously assign proton-carbon correlations.
- Collaborative review : Share raw data with computational chemists to refine models, as recommended in methodological frameworks .
Q. How can researchers optimize reaction conditions to minimize side products in the synthesis of this compound?
Answer:
- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions (e.g., 60°C in THF with 5 mol% Pd/C).
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time.
- Scale-down trials : Pilot reactions at <1 mmol scale to test conditions before scaling up, aligning with production protocols for similar amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
